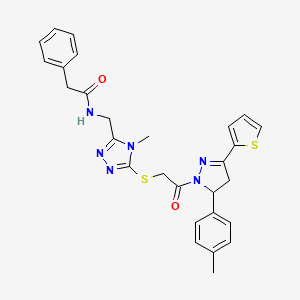
N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C28H28N6O2S2 and its molecular weight is 544.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-methyl-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound characterized by multiple functional groups and heterocycles. The presence of pyrazole and triazole rings suggests a broad spectrum of potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure includes:
- Pyrazole ring : Known for its diverse biological activities.
- Triazole moiety : Enhances pharmacological potential.
- Thiophene group : Contributes unique properties that may enhance interactions with biological targets.
Biological Activity Overview
The biological activities associated with compounds containing pyrazole and triazole rings are well-documented. Some key activities include:
Antimicrobial Activity
Research indicates that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. For instance:
- Compounds similar to N-(...)-phenylacetamide have shown effectiveness against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells. For example:
- A related compound exhibited an IC50 value of approximately 92.4 μM against a panel of cancer cell lines . This suggests potential for further development in anticancer therapies.
Anti-inflammatory Effects
Compounds with pyrazole structures are also known to inhibit cyclooxygenases (COX), which play a crucial role in inflammation. Inhibition of COX enzymes can lead to reduced inflammatory responses.
The mechanisms through which N-(...)-phenylacetamide exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with enzymes such as cyclooxygenases and monoamine oxidases.
- Binding Affinity : Molecular docking studies indicate potential binding interactions with various biological targets .
Research Findings and Case Studies
Several studies have explored the synthesis and biological activity of compounds related to N-(...)-phenylacetamide:
Properties
IUPAC Name |
N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2S2/c1-19-10-12-21(13-11-19)23-16-22(24-9-6-14-37-24)32-34(23)27(36)18-38-28-31-30-25(33(28)2)17-29-26(35)15-20-7-4-3-5-8-20/h3-14,23H,15-18H2,1-2H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUJSCXVDVQWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)CC4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














